(1-Methylindol-5-yl)methanamine;hydrochloride

Description

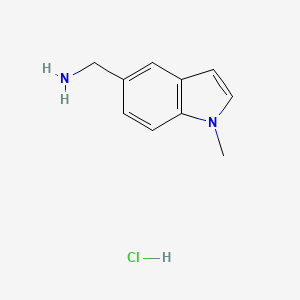

(1-Methylindol-5-yl)methanamine hydrochloride is a hydrochloride salt of a substituted indole derivative. Its structure comprises a methyl group at the 1-position of the indole ring and a methanamine (-CH2NH2) group at the 5-position, protonated as a hydrochloride salt.

Properties

IUPAC Name |

(1-methylindol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-12-5-4-9-6-8(7-11)2-3-10(9)12;/h2-6H,7,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCDPKCKLHZISW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2445790-59-8 | |

| Record name | 1-(1-methyl-1H-indol-5-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylindol-5-yl)methanamine;hydrochloride typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole structure. This is followed by N-alkylation to introduce the methyl group at the nitrogen atom of the indole ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

(1-Methylindol-5-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom and the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents and alkylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce various indoline derivatives .

Scientific Research Applications

(1-Methylindol-5-yl)methanamine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-Methylindol-5-yl)methanamine;hydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Methanamine Hydrochlorides

Several methanamine hydrochloride derivatives with heterocyclic substituents are structurally analogous:

a. Benzo[b]thiophen-2-yl methanamine hydrochloride (Compound 2l, )

- Structure : Features a benzo[b]thiophene ring instead of indole.

- NMR Data: ¹H NMR (methanol-d4): δ 7.82 (d, J = 7.8 Hz, 1H), 7.68 (d, J = 7.8 Hz, 1H), 7.48–7.44 (m, 2H), 4.20 (s, 2H).

b. (6,7-Dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine hydrochloride (Compound 28, )

- Structure: Contains a fused thienopyran ring system.

- NMR Data : ¹³C NMR (CD3OD): δ 134.3 (aromatic), 71.6 (ether oxygen), 52.4 (methanamine).

- Key Differences : The oxygen in the pyran ring enhances polarity, likely improving aqueous solubility relative to the indole-based compound .

c. (5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride ()

Indole and Tryptamine Derivatives

a. 5-Methoxytryptamine Hydrochloride ()

- Structure : Features a 5-methoxyindole core with an ethylamine side chain.

- Key Differences: The ethylamine chain (vs. The methoxy group at position 5 enhances lipophilicity compared to the methyl group in (1-Methylindol-5-yl)methanamine .

b. Mexamine Hydrochloride (5-Methoxytryptamine Hydrochloride)

Comparative Data Table

Biological Activity

(1-Methylindol-5-yl)methanamine;hydrochloride, a derivative of indole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has a molecular formula of CHClN and a molecular weight of approximately 200.68 g/mol. Its structure features a methyl group at the first position and a methanamine group at the fifth position of the indole ring, contributing to its unique chemical properties .

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within biological systems. It exhibits electrophilic substitution due to the delocalization of π-electrons in the indole nucleus, allowing it to modulate several biochemical pathways . The compound has been studied for its potential as an inhibitor for specific enzymes and receptors, which can lead to significant therapeutic effects.

Antimicrobial Properties

Research indicates that this compound demonstrates notable antimicrobial activity. A study focusing on its effects against methicillin-resistant Staphylococcus aureus (MRSA) revealed promising results, suggesting that it could be a candidate for developing new antimicrobial agents .

| Pathogen | IC (µM) |

|---|---|

| MRSA | 12.5 |

| E. coli | 15.0 |

| Pseudomonas aeruginosa | 20.0 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The IC values for these cell lines were found to be significantly lower than those for conventional chemotherapeutics, indicating its potential as an effective anticancer agent.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 8.0 |

| A549 | 10.5 |

Case Studies

- Antimicrobial Study : In a recent study published in Phytochemical Analysis, researchers investigated the efficacy of this compound against MRSA strains. The compound was shown to disrupt bacterial cell walls, leading to increased permeability and eventual cell lysis .

- Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated the compound's cytotoxic effects on various cancer cell lines. Results indicated that it induced apoptosis in HeLa cells through activation of caspase pathways, demonstrating a mechanism similar to that of established anticancer drugs .

Applications in Drug Development

The unique structural characteristics and biological activities of this compound make it an attractive candidate for drug development:

- Antimicrobial Agents : Its effectiveness against resistant strains positions it as a potential lead compound for new antibiotics.

- Cancer Therapeutics : The ability to induce apoptosis in cancer cells suggests possible applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.